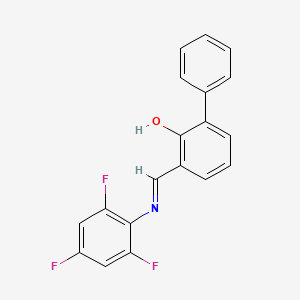
2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol, or 2-t-B-6-CHIM-4-IP, is an organic compound used in a variety of scientific applications. It is a polar, water-soluble compound that can be synthesized from a range of starting materials. This compound has been studied for its biochemical and physiological effects, and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
2-t-B-6-CHIM-4-IP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a scavenger in biotransformations. It has also been used in the synthesis of other compounds, such as pyridines, thiophenes, and imidazoles. Furthermore, it has been used as a fluorescent probe to study the structure and dynamics of biomolecules.
Mecanismo De Acción
2-t-B-6-CHIM-4-IP is a polar compound, and its mechanism of action is largely based on its ability to interact with other polar molecules. The compound has been shown to interact with proteins, DNA, and other biomolecules. It is believed to interact with these molecules through hydrogen bonding, electrostatic interactions, and van der Waals forces.
Biochemical and Physiological Effects
2-t-B-6-CHIM-4-IP has been studied for its biochemical and physiological effects. Studies have shown that the compound has antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the growth of certain bacteria, fungi, and viruses. Furthermore, it has been shown to have an inhibitory effect on the production of certain toxins, such as lipopolysaccharides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-t-B-6-CHIM-4-IP has several advantages when used in laboratory experiments. It is a polar compound, which makes it soluble in a variety of solvents, including water. This makes it easy to use in a variety of experiments. Furthermore, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of 2-t-B-6-CHIM-4-IP. One possibility is to use the compound in the development of new drugs and therapeutics. It could be used as a drug delivery system, or as a scaffold for the synthesis of new molecules. Additionally, it could be used in the development of new diagnostic tools, such as fluorescent probes. Finally, it could be used to study the structure and dynamics of biomolecules, or to investigate the mechanism of action of drugs and other compounds.
Métodos De Síntesis
2-t-B-6-CHIM-4-IP can be synthesized from a range of starting materials, including 2-bromo-6-cyclohexyliminomethyl-4-iodophenol and 2-bromo-6-cyclohexyliminomethyl-4-iodophenol. The synthesis involves a reaction between the starting materials and a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically performed in a polar organic solvent, such as acetonitrile or dimethylformamide. The reaction can be performed at room temperature or at an elevated temperature. The product can then be purified by recrystallization or chromatography.
Propiedades
IUPAC Name |
2-tert-butyl-6-(cyclohexyliminomethyl)-4-iodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24INO/c1-17(2,3)15-10-13(18)9-12(16(15)20)11-19-14-7-5-4-6-8-14/h9-11,14,20H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFPAPSZMJEHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=NC2CCCCC2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

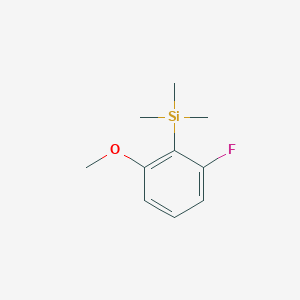
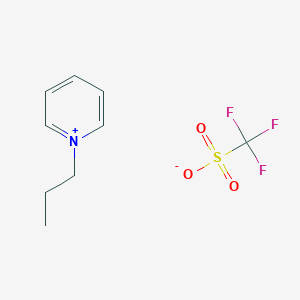
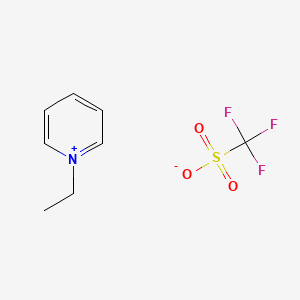


![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)
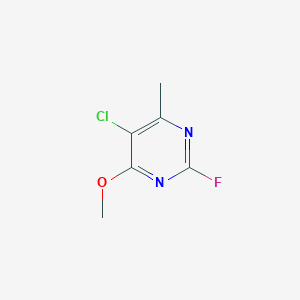
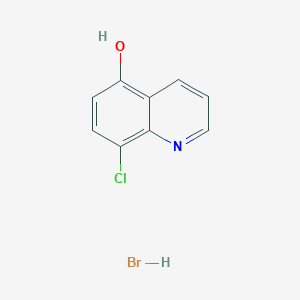
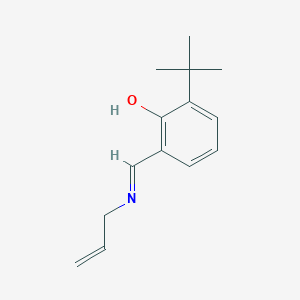
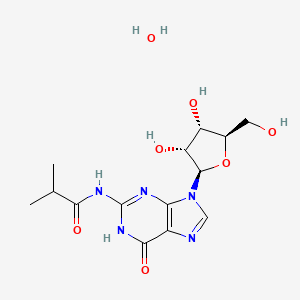

![2-(Benzo[d]thiazol-2-yl)-6-bromophenol](/img/structure/B6299869.png)
![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)
